1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)-
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Overview
Description
1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)-: is an organic compound with the molecular formula C12H14O8. This compound is a derivative of butadiene and is characterized by the presence of four carboxylic acid ester groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- can be synthesized through the oxidation of tetrahydrophthalic anhydride. The process involves the use of ozone-containing gas followed by oxygen-containing gas, and the mixture is then heated with a peroxide, such as hydrogen peroxide, at 100°C to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The use of advanced oxidation techniques and catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various derivatives of butadiene with modified functional groups, such as alcohols, ketones, and substituted esters.
Scientific Research Applications
1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving ester groups.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of polymers and resins with specific properties
Mechanism of Action
The mechanism of action of 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The compound can also form coordination complexes with metal ions, which can influence its reactivity and stability .
Comparison with Similar Compounds
- Cyclobutane-1,2,3,4-tetracarboxylic acid tetramethyl ester
- Cyclopentane-1,2,3,4-tetracarboxylic acid
- 1,2,3,4-Butanetetracarboxylic acid
Comparison: 1,3-Butadiene-1,2,3,4-tetracarboxylic acid, tetramethyl ester, (Z,Z)- is unique due to its butadiene backbone, which imparts different chemical properties compared to cyclobutane and cyclopentane derivatives. The presence of the (Z,Z)-configuration also influences its reactivity and interaction with other molecules .
Properties
CAS No. |
65908-13-6 |
---|---|
Molecular Formula |
C12H14O8 |
Molecular Weight |
286.23 g/mol |
IUPAC Name |
tetramethyl buta-1,3-diene-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C12H14O8/c1-17-9(13)5-7(11(15)19-3)8(12(16)20-4)6-10(14)18-2/h5-6H,1-4H3 |
InChI Key |
BINZDSNUUKBGBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C(=CC(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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